molecular formula C12H14O7 B12687230 1-Methyl-2-((2-methyl-4-oxo-4H-pyran-3-yl)oxy)-2-oxoethyl lactate CAS No. 94134-41-5

1-Methyl-2-((2-methyl-4-oxo-4H-pyran-3-yl)oxy)-2-oxoethyl lactate

Cat. No.: B12687230
CAS No.: 94134-41-5
M. Wt: 270.23 g/mol
InChI Key: FMQDULZFGYZECU-UHFFFAOYSA-N
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Description

1-Methyl-2-((2-methyl-4-oxo-4H-pyran-3-yl)oxy)-2-oxoethyl lactate is an organic compound that belongs to the class of lactates It is characterized by the presence of a lactate moiety attached to a pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-2-((2-methyl-4-oxo-4H-pyran-3-yl)oxy)-2-oxoethyl lactate typically involves the esterification of lactic acid with a suitable alcohol in the presence of an acid catalyst. The reaction conditions often include:

    Temperature: 60-80°C

    Catalyst: Sulfuric acid or p-toluenesulfonic acid

    Solvent: Toluene or dichloromethane

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of solid acid catalysts such as ion-exchange resins can also be employed to facilitate the esterification process.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-2-((2-methyl-4-oxo-4H-pyran-3-yl)oxy)-2-oxoethyl lactate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the lactate moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Substituted lactates

Scientific Research Applications

1-Methyl-2-((2-methyl-4-oxo-4H-pyran-3-yl)oxy)-2-oxoethyl lactate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Methyl-2-((2-methyl-4-oxo-4H-pyran-3-yl)oxy)-2-oxoethyl lactate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. The lactate moiety can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-4-oxo-4H-pyran-3-yl acetate
  • 1-Methyl-2-oxoethyl acetate
  • 2-Methyl-4-oxo-4H-pyran-3-yl propionate

Uniqueness

1-Methyl-2-((2-methyl-4-oxo-4H-pyran-3-yl)oxy)-2-oxoethyl lactate is unique due to the presence of both a lactate and a pyran ring in its structure. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities further enhance its significance in scientific research and industrial applications.

Properties

CAS No.

94134-41-5

Molecular Formula

C12H14O7

Molecular Weight

270.23 g/mol

IUPAC Name

[1-(2-methyl-4-oxopyran-3-yl)oxy-1-oxopropan-2-yl] 2-hydroxypropanoate

InChI

InChI=1S/C12H14O7/c1-6(13)11(15)18-8(3)12(16)19-10-7(2)17-5-4-9(10)14/h4-6,8,13H,1-3H3

InChI Key

FMQDULZFGYZECU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C=CO1)OC(=O)C(C)OC(=O)C(C)O

Origin of Product

United States

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